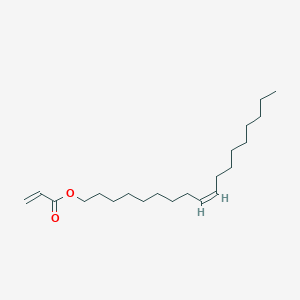
dialuminum;hydrogen phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
dialuminum;hydrogen phosphate, also known as aluminum phosphate, is a chemical compound with the formula Al2(HPO4)3. It is commonly found in nature as the mineral berlinite and has various synthetic forms. This compound is known for its framework structures similar to zeolites and is used in various industrial applications, including as a catalyst, ion-exchanger, and molecular sieve .
Preparation Methods
Synthetic Routes and Reaction Conditions
dialuminum;hydrogen phosphate, can be synthesized through the hydrothermal reaction of phosphoric acid and aluminum in the form of hydroxide, an aluminum salt such as aluminum nitrate, or alkoxide under controlled pH in the presence of organic amines . Another method involves the neutralization of phosphoric acid with aluminum hydroxide, followed by heating to remove moisture and obtain the desired product .
Industrial Production Methods
In industrial settings, the preparation of aluminum phosphate often involves the reaction of phosphoric acid with aluminum hydroxide at elevated temperatures. The resulting slurry is then neutralized, filtered, and heated to remove moisture and any unwanted chemical compositions .
Chemical Reactions Analysis
Types of Reactions
dialuminum;hydrogen phosphate, undergoes various chemical reactions, including:
Neutralization: Reacts with bases to form aluminum phosphate and water.
Hydrolysis: Can hydrolyze to form aluminum hydroxide and phosphoric acid.
Dehydration: Heating can lead to the formation of different phosphate compounds such as pyrophosphate and metaphosphate.
Common Reagents and Conditions
Common reagents used in reactions with aluminum phosphate include phosphoric acid, aluminum hydroxide, and various bases. Reaction conditions often involve controlled pH and elevated temperatures to ensure complete reaction and product formation .
Major Products Formed
The major products formed from reactions involving phosphoric acid, aluminum salt (3:2), include aluminum phosphate, pyrophosphate, and metaphosphate, depending on the reaction conditions and reagents used .
Scientific Research Applications
dialuminum;hydrogen phosphate, has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of phosphoric acid, aluminum salt (3:2), varies depending on its application. In biological systems, it acts as an adjuvant by enhancing the immune response through various pathways, including the depot effect, phagocytosis, and activation of pro-inflammatory signaling pathways . In industrial applications, its catalytic properties are attributed to its framework structure, which allows for efficient ion exchange and molecular sieving .
Comparison with Similar Compounds
dialuminum;hydrogen phosphate, can be compared with other similar compounds such as:
Aluminum phosphate (AlPO4): Similar in structure and properties but differs in its specific applications and reactivity.
Aluminum monohydrogen phosphate (Al2(HPO4)3): Another variant with different stoichiometry and applications.
Aluminum hydroxide: Used as a precursor in the synthesis of aluminum phosphate and has different chemical properties and applications.
This compound, is unique due to its specific framework structure, which imparts distinct catalytic and ion-exchange properties, making it valuable in various industrial and scientific applications .
Properties
CAS No. |
13530-54-6 |
|---|---|
Molecular Formula |
AlH3O4P |
Molecular Weight |
124.977 g/mol |
IUPAC Name |
dialuminum;hydrogen phosphate |
InChI |
InChI=1S/Al.H3O4P/c;1-5(2,3)4/h;(H3,1,2,3,4) |
InChI Key |
VGCXJFJOOIQMHR-UHFFFAOYSA-N |
SMILES |
OP(=O)([O-])[O-].OP(=O)([O-])[O-].OP(=O)([O-])[O-].[Al+3].[Al+3] |
Canonical SMILES |
OP(=O)(O)O.[Al] |
Key on ui other cas no. |
13530-54-6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![2-Pyrazolin-5-one, 4-[[p-(dimethylamino)phenyl]imino]-1,3-diphenyl-](/img/structure/B83886.png)

